molecular formula C10H9NO2 B2658186 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile CAS No. 214894-99-2

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile

Cat. No.: B2658186
CAS No.: 214894-99-2
M. Wt: 175.187
InChI Key: GKAGRAYRWQQHCG-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by a benzodioxin ring fused with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile typically involves the alkylation of a benzodioxin derivative with an appropriate nitrile source. One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is advantageous due to its relatively high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . The pathways involved include binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxin ring system and nitrile group make it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGRAYRWQQHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add (2,3-Dihydrobenzo[1,4]dioxin-5-yl)-chloromethane (1.9 g, 10.2 mmol) and sodium cyanide (655 mgs, 13.3 mmol) to dimethylsulfoxide (20 mL). Stir under nitrogen at 65° C. for 18 hours. Dilute the reaction with ethyl acetate, wash with 0.1 molar aqueous sodium carbonate and aqueous saturated sodium chloride. Dry the organic phase over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Chromatograph on flash silica using a gradient from neat hexane to 50% ethyl acetate in hexane to obtain 1.23 g (68%) of the desired compound as a white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
655 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

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